molecular formula C24H26N2O5S2 B256609 N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide

Número de catálogo B256609
Peso molecular: 486.6 g/mol
Clave InChI: PVCQZADJURCLDI-MOSHPQCFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide, also known as BZT-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BZT-1 belongs to the class of thiazolidinone derivatives, which have been shown to possess a wide range of biological activities.

Mecanismo De Acción

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide acts as a dopamine transporter (DAT) inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons, leading to increased dopamine levels in the synaptic cleft. This increased dopamine activity is thought to be responsible for the therapeutic effects of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has been shown to have a number of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased reward-related behavior. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide is its specificity for the dopamine transporter, which makes it a useful tool for studying dopamine-related processes. However, N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has also been shown to have off-target effects on other neurotransmitter systems, which can complicate its use in experiments. Additionally, N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has a relatively short half-life, which can make it difficult to administer in experiments.

Direcciones Futuras

There are a number of potential future directions for research on N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide. One area of interest is the use of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide in the treatment of addiction, particularly cocaine addiction. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has been shown to reduce cocaine self-administration in animal models, suggesting that it may be a promising treatment option for cocaine addiction.
Another area of interest is the use of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide in the treatment of Parkinson's disease. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has been shown to increase dopamine levels in the brain, which is thought to be responsible for its therapeutic effects. Further research is needed to determine the potential efficacy of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide as a treatment for Parkinson's disease.
In conclusion, N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide acts as a dopamine transporter inhibitor, leading to increased dopamine levels in the brain. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has a number of potential therapeutic applications, particularly in the treatment of addiction and Parkinson's disease. Further research is needed to determine the full potential of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide as a therapeutic agent.

Métodos De Síntesis

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide can be synthesized by the reaction of ethyl benzyl ketone with thiourea and 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid. The resulting product is then reacted with ethyl chloroacetate to yield N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide.

Aplicaciones Científicas De Investigación

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and addiction. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has been shown to increase dopamine levels in the brain, which is thought to be responsible for its therapeutic effects.

Propiedades

Nombre del producto

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide

Fórmula molecular

C24H26N2O5S2

Peso molecular

486.6 g/mol

Nombre IUPAC

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C24H26N2O5S2/c1-5-25(14-16-9-7-6-8-10-16)21(27)15-26-23(28)20(33-24(26)32)13-17-11-18(29-2)22(31-4)19(12-17)30-3/h6-13H,5,14-15H2,1-4H3/b20-13-

Clave InChI

PVCQZADJURCLDI-MOSHPQCFSA-N

SMILES isomérico

CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

SMILES canónico

CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.